Fospropofol disodium

Beschreibung

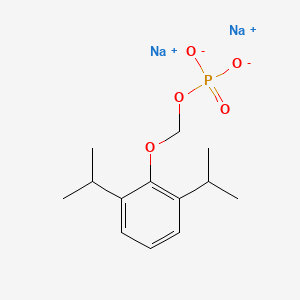

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYLQNWMSGFCOZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Na2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180504 |

Source

|

| Record name | Fospropofol disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258516-87-9 |

Source

|

| Record name | Fospropofol disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fospropofol disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSPROPOFOL DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of Fospropofol Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of the anesthetic agent propofol (B549288), offers significant clinical advantages, including reduced pain on injection and a lower risk of hyperlipidemia. This technical guide provides an in-depth overview of the core synthesis and purification processes for this important pharmaceutical compound, drawing from established methodologies.

I. Synthesis of Fospropofol Disodium

The synthesis of this compound typically involves a multi-step process starting from propofol. Several patented methods outline different synthetic routes, primarily focusing on the phosphorylation of the hydroxyl group of propofol. Below are detailed experimental protocols for two prominent methods.

A. Method 1: Two-Step Synthesis via Chloro-intermediary

This method involves the formation of a chloromethyl ether intermediate followed by phosphorylation.

Experimental Protocol:

Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene

-

Under a nitrogen atmosphere, dissolve propofol in tetrahydrofuran (B95107) (THF).

-

Add sodium hydroxide (B78521) solid and bromochloromethane (B122714). The molar ratio of bromochloromethane to propofol should be between 5:1 and 7:1.[1]

-

Heat the reaction mixture to 30-40°C and maintain for 6 hours.[1]

-

After cooling to room temperature, filter the mixture.

-

Concentrate the filtrate under vacuum to obtain the crude 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil. A yield of approximately 93% can be expected.[1]

Step 2: Synthesis of this compound

-

Dissolve the 2-chloromethoxy-1,3-diisopropylbenzene intermediate in 60% phosphoric acid.

-

Add triethylamine (B128534) and tetrabutylammonium (B224687) bromide.

-

Heat the reaction mixture to 90-100°C for 1 hour.[1]

-

Concentrate the solvent and add water.

-

Adjust the pH to 1.5 using 6M hydrochloric acid and extract with diethyl ether.

-

Wash the organic phase with saturated sodium chloride solution and then concentrate.

-

Add water to the residue and adjust the pH to 9 with sodium hydroxide solution.

-

Wash with toluene.

-

Concentrate the aqueous phase and add isopropanol (B130326).

-

Cool the solution to 0°C to induce crystallization.

-

Filter and vacuum-dry the resulting white solid to obtain this compound. This step can yield approximately 50% of the final product.[1]

B. Method 2: Synthesis using a Phosphate (B84403) Salt

This alternative route utilizes an alkylamine phosphate for the phosphorylation step.

Experimental Protocol:

-

Generation of O-chloromethyl-2,6-diisopropyl phenol (B47542): React propofol with chlorobromomethane in the presence of an iodide catalyst.[2]

-

Phosphorylation: React the O-chloromethyl-2,6-diisopropyl phenol intermediate with an alkylamine phosphate, such as triethylamine phosphate, in the presence of potassium iodide.[2]

-

The reaction can be carried out in a solvent such as acetonitrile (B52724) or THF.[2]

II. Purification of this compound

Achieving high purity is critical for pharmaceutical applications. Recrystallization is a common and effective method for the purification of this compound.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a suitable solvent. A mixture of isopropanol and water is often effective.

-

The crude product can be dissolved by heating.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the white, crystalline this compound by filtration.

-

Wash the crystals with a cold solvent, such as cold isopropanol, to remove residual impurities.

-

Dry the purified product under vacuum.

Analytical Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for identifying and quantifying any impurities. A typical HPLC method would involve a reverse-phase column and a mobile phase consisting of a mixture of acetonitrile and water.[3][4][5][6]

III. Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis methods.

| Parameter | Method 1 | Method 2 |

| Intermediate Yield | ~93% (2-chloromethoxy-1,3-diisopropylbenzene)[1] | Not explicitly stated |

| Final Product Yield | ~50%[1] | Not explicitly stated |

| Purity | High purity suitable for pharmaceutical use | High purity suitable for pharmaceutical use |

| Key Reagents | Propofol, bromochloromethane, sodium hydroxide, phosphoric acid, triethylamine, tetrabutylammonium bromide[1] | Propofol, chlorobromomethane, iodide catalyst, alkylamine phosphate, potassium iodide[2] |

| Reaction Conditions | Step 1: 30-40°C; Step 2: 90-100°C[1] | Not explicitly stated |

IV. Mechanism of Action: A Prodrug Approach

Fospropofol is a prodrug that is inactive in its administered form. In the body, it is rapidly metabolized by alkaline phosphatases, primarily in the liver, to yield the active anesthetic agent, propofol, along with phosphate and formaldehyde.[7] Propofol then exerts its sedative and hypnotic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This leads to increased chloride ion conductance into the neuron, hyperpolarization of the cell membrane, and ultimately, neuronal inhibition.

Caption: Metabolic activation of fospropofol and mechanism of action of propofol.

V. Experimental Workflow Visualization

The synthesis and purification process can be visualized as a sequential workflow, from starting materials to the final, purified active pharmaceutical ingredient (API).

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. CN102399236A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. CN102382133A - Method for preparing and purifying this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fospropofol - Wikipedia [en.wikipedia.org]

The Molecular Mechanism of Fospropofol Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol (B1673577) disodium (B8443419) is a water-soluble, phosphate (B84403) ester prodrug of the intravenous anesthetic agent, propofol (B549288). Developed to overcome some of the formulation challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination, its clinical effects are entirely attributable to its active metabolite, propofol.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of fospropofol disodium, from its initial metabolic conversion to the subsequent molecular interactions of propofol with its primary targets in the central nervous system.

Pharmacokinetics: The Prodrug Conversion Pathway

Fospropofol itself is pharmacologically inactive and must first be metabolized to propofol to exert its sedative and hypnotic effects.[2][4] This bioconversion is a critical step that dictates the pharmacokinetic profile of the drug, leading to a slower onset of action compared to an equivalent dose of propofol emulsion.[4]

Metabolic Activation

Upon intravenous administration, fospropofol is rapidly hydrolyzed by ubiquitous endothelial alkaline phosphatases, primarily in the liver and vascular endothelium.[2][5] This enzymatic cleavage yields three metabolites: the active drug propofol, formaldehyde (B43269), and phosphate.[6][7] The resulting plasma concentrations of formaldehyde and phosphate are comparable to endogenous levels.[5] Formaldehyde is quickly oxidized to formate (B1220265) by dehydrogenases in the liver and erythrocytes, and subsequently metabolized to carbon dioxide.[5]

The conversion of the water-soluble fospropofol to the lipophilic propofol is the rate-limiting step, which accounts for the delayed onset of sedation (4-8 minutes) compared to propofol (approximately 40 seconds).[4][8]

Quantitative Pharmacokinetic Data

The prodrug nature of fospropofol results in a distinct pharmacokinetic profile compared to propofol administered as a lipid emulsion. Key parameters are summarized below.

| Parameter | Fospropofol | Propofol (liberated from Fospropofol) | Reference |

| Onset of Sedation | 4 - 8 minutes | N/A | [4] |

| Time to Peak Plasma Conc. (Cmax) | 8 - 12 minutes | Slower than direct propofol | [4][9] |

| Terminal Half-life (t½) | ~46 - 52 minutes | ~2.06 hours | [3][4] |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [4] |

| Protein Binding | ~98% | ~98% | [4] |

Molecular Mechanism of Action of Propofol

The sedative, hypnotic, and anesthetic effects of fospropofol are mediated by the action of its metabolite, propofol, on inhibitory neurotransmitter receptors in the central nervous system.

Primary Target: The GABA-A Receptor

The principal molecular target for propofol is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[10][11]

-

Positive Allosteric Modulation : Propofol acts as a positive allosteric modulator of the GABA-A receptor.[10][12] It binds to a site on the receptor complex that is distinct from the GABA binding site.[5][13] This binding enhances the effect of the endogenous ligand, GABA.[6] Specifically, propofol increases the duration that the chloride (Cl⁻) channel remains open in response to GABA binding.[2][10]

-

Neuronal Hyperpolarization : The increased influx of chloride ions through the channel leads to hyperpolarization of the postsynaptic neuron's membrane potential.[2][5] This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized central nervous system depression.

-

Direct Receptor Activation : At higher, anesthetic concentrations, propofol can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[12][13]

The binding sites for propofol on the GABA-A receptor are located within the transmembrane domains, at the interfaces between the receptor's subunits, particularly involving the β subunit.[5][14][15][16]

Other Potential Molecular Targets

While action at the GABA-A receptor is the primary mechanism, propofol has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile:

-

NMDA Receptors : Propofol can inhibit N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, reducing excitatory neurotransmission.[5]

-

Glycine (B1666218) Receptors : It may also potentiate the function of inhibitory glycine receptors.[4][11]

-

Sodium Channels : Propofol and its analogs have been shown to act as sodium channel blockers.[12]

-

Endocannabinoid System : Propofol may inhibit the breakdown of the endocannabinoid anandamide, contributing to its sedative properties.[12]

Quantitative Receptor Modulation Data

The potency of propofol varies depending on the specific subunit composition of the GABA-A receptor and the effect being measured (potentiation vs. direct activation). The following table summarizes representative data from studies on recombinant receptors.

| Parameter | Receptor Subtype | Value (μM) | Description | Reference |

| Potentiation (EC₅₀) | α₁β₃ Heteromers | 1.7 ± 0.7 | Potentiation of GABA-induced currents | [17] |

| Direct Activation (EC₅₀) | Murine Hippocampal Neurons | 61 | Direct current evocation | [10] |

| Inhibition of TBPS Binding (IC₅₀) | β₃ Homomers | 2.9 ± 0.4 | Indirect measure of binding affinity | [17] |

| Direct Activation | α₁β₂γ₂L | 19 | Concentration for equal activation as 10 μM etomidate | [12] |

Experimental Protocols

The molecular mechanisms of fospropofol and propofol have been elucidated through various experimental techniques. Detailed below are methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) for Receptor Modulation

This electrophysiological technique is used to measure the effect of propofol on GABA-A receptors expressed in Xenopus oocytes.

Methodology:

-

Receptor Expression: Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂). Inject the cRNA mixture into Xenopus laevis oocytes and incubate for 2-4 days to allow for receptor expression on the oocyte membrane.

-

Oocyte Preparation: Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Voltage Clamping: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.

-

GABA Application: Apply a baseline concentration of GABA (e.g., the EC₂₀) to elicit a control chloride current (IGABA).

-

Co-application: After a washout period, co-apply the same concentration of GABA along with the desired concentration of propofol. Record the potentiated current (IGABA+Propofol).

-

Data Analysis: Measure the peak current amplitudes. Calculate the percentage potentiation as: ((IGABA+Propofol / IGABA) - 1) * 100. Construct a dose-response curve by testing various propofol concentrations to determine the EC₅₀ for potentiation.

Radioligand Binding Assay for Receptor Affinity

This biochemical assay determines the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in a buffered solution. Isolate the cell membranes containing the receptors through differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site), and varying concentrations of unlabeled propofol.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of propofol. Fit the data to a competition binding curve to determine the IC₅₀ value, which is the concentration of propofol that inhibits 50% of the specific radioligand binding.

Conclusion

The molecular mechanism of action of this compound is a two-step process initiated by its enzymatic conversion to propofol. The resulting propofol then primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission throughout the central nervous system. By increasing the duration of chloride channel opening, propofol causes neuronal hyperpolarization, leading to its characteristic sedative and hypnotic effects. While other molecular targets may play a subsidiary role, the potentiation of GABAergic signaling remains the core mechanism underpinning the clinical efficacy of this widely used anesthetic agent.

References

- 1. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 2. Modulatory and direct effects of propofol on recombinant GABAA receptors expressed in xenopus oocytes: influence of alpha- and gamma2-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiating Action of Propofol at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Safety of this compound for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potentiation of the GABAAR reveals variable energetic contributions by etiocholanolone and propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. α Subunit Isoform Influences GABAA Receptor Modulation by Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Conversion of Fospropofol to Propofol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol (B1673577) is a water-soluble phosphono-O-methyl prodrug of the intravenous anesthetic agent, propofol (B549288).[1] Its formulation as an aqueous solution circumvents some of the challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination.[2] The therapeutic action of fospropofol is dependent on its bioconversion to the active compound, propofol. This conversion is catalyzed by alkaline phosphatases, enzymes that are ubiquitously present in the body, particularly on the surface of endothelial cells.[3][4] This technical guide provides an in-depth overview of the in vitro enzymatic conversion of fospropofol to propofol, including experimental protocols and data presentation.

Biochemical Pathway

The enzymatic hydrolysis of fospropofol by alkaline phosphatase yields three products: propofol, formaldehyde (B43269), and inorganic phosphate.[3][5] The liberated propofol is responsible for the sedative and anesthetic effects. The formaldehyde is subsequently metabolized by aldehyde dehydrogenase in the liver and erythrocytes to formate, which is then further metabolized to carbon dioxide and water.[2]

Experimental Protocols

In Vitro Enzymatic Conversion of Fospropofol

This protocol outlines a general procedure for the enzymatic conversion of fospropofol to propofol in a controlled laboratory setting. Specific concentrations and incubation times may need to be optimized depending on the research objectives.

Materials:

-

Fospropofol disodium (B8443419) salt

-

Purified alkaline phosphatase (e.g., from bovine intestinal mucosa)

-

Reaction Buffer: e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl2

-

Sodium orthovanadate (for reaction termination)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Thymol (internal standard for HPLC)

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Prepare a stock solution of fospropofol in the reaction buffer.

-

Prepare a working solution of alkaline phosphatase in the reaction buffer.

-

Initiate the enzymatic reaction: In a microcentrifuge tube, combine the fospropofol solution and the alkaline phosphatase solution. A typical reaction volume is 500 µL.

-

Incubate the reaction mixture at a controlled temperature, for example, 37°C, for a specific duration. The incubation time will depend on the desired extent of conversion and should be determined empirically.

-

Terminate the reaction: Add a sufficient concentration of an alkaline phosphatase inhibitor, such as sodium orthovanadate, to stop the enzymatic conversion.[6]

-

Prepare the sample for analysis: Precipitate the protein by adding an equal volume of acetonitrile containing an internal standard (e.g., thymol).[7]

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant containing the liberated propofol by HPLC.

Quantification of Propofol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of propofol, adapted from established methods.[7][8]

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[7] The pH of the aqueous component may be adjusted as needed.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection:

-

Fluorescence Detector: Excitation at 276 nm and emission at 310 nm.[7]

-

UV Detector: 270 nm

-

-

Internal Standard: Thymol[7]

Procedure:

-

Prepare a standard curve of propofol in the mobile phase with a constant concentration of the internal standard.

-

Inject the supernatant from the terminated enzymatic reaction into the HPLC system.

-

Record the chromatogram and determine the peak areas for propofol and the internal standard.

-

Calculate the concentration of propofol in the sample by comparing the peak area ratio of propofol to the internal standard against the standard curve.

Quantitative Data

Table 1: In Vivo Pharmacokinetic Parameters of Fospropofol and Liberated Propofol

| Parameter | Fospropofol | Liberated Propofol | Reference |

| Time to Peak Plasma Concentration (Cmax) | 8 - 12 minutes | Not explicitly stated, but sedative effects begin in 4-8 minutes | [2] |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [2] |

| Terminal Half-life (t1/2) | 48 - 52 minutes | 2.06 ± 0.77 hours | [2] |

| Protein Binding | 98% | 98% | [2] |

Table 2: HPLC Parameters for Propofol Quantification

| Parameter | Value | Reference |

| Column | C18 reversed-phase | [7][8] |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection (Fluorescence) | Excitation: 276 nm, Emission: 310 nm | [7] |

| Detection (UV) | 270 nm | |

| Internal Standard | Thymol | [7] |

| Limit of Quantification | 3 ng/mL (in plasma) | [7] |

Discussion

The in vitro conversion of fospropofol to propofol provides a valuable model for studying the metabolic activation of this prodrug. The experimental protocols outlined in this guide offer a framework for researchers to investigate the kinetics and efficiency of this enzymatic reaction. The use of HPLC with fluorescence or UV detection is a robust and sensitive method for quantifying the liberated propofol.

It is important to note that assay conditions, particularly the choice of buffer and pH, can significantly influence enzyme activity. For instance, alkaline phosphatase activity is typically optimal at an alkaline pH.[9] Furthermore, when analyzing biological samples, it is crucial to inhibit endogenous alkaline phosphatase activity immediately upon sample collection to prevent the ex vivo conversion of fospropofol, which could otherwise lead to inaccurate measurements of propofol concentrations.[6]

Future in vitro studies could focus on determining the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of fospropofol by various isoforms of alkaline phosphatase. This would provide a more detailed understanding of the enzyme-substrate interaction and could inform the development of future prodrugs with tailored activation profiles.

References

- 1. drmillett.com [drmillett.com]

- 2. [PDF] Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 3. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. e-century.us [e-century.us]

- 6. anestesiar.org [anestesiar.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Fospropofol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of fospropofol (B1673577), a water-soluble prodrug of the anesthetic agent propofol (B549288). By examining data from key preclinical studies in rodent and canine models, this document aims to offer a detailed resource for professionals in drug development and related scientific fields. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a thorough understanding of the compound's behavior in non-clinical settings.

Pharmacokinetics of Fospropofol and Liberated Propofol

Fospropofol is designed to be rapidly converted to propofol by alkaline phosphatases in the body.[1][2][3] Understanding the pharmacokinetic profiles of both the prodrug and the active metabolite is crucial for predicting its clinical efficacy and safety. Preclinical studies have characterized these profiles following various routes of administration.

Bioavailability of Propofol from Fospropofol in Rats

A key advantage of fospropofol is its potential for administration via non-intravenous routes, which is limited for the poorly water-soluble propofol. Studies in rats have demonstrated significant bioavailability of propofol following oral and intraduodenal administration of fospropofol.[1][4][5]

| Administration Route | Dose of Fospropofol | Propofol Bioavailability (%) | Preclinical Model | Reference |

| Oral | 100 - 400 mg/kg | 20 - 70% | Rat | [1][4] |

| Intraduodenal | Not Specified | ~100% | Rat | [1][4] |

| Intravenous | Not Applicable | 100% (Reference) | Rat | [1][4] |

Pharmacokinetic Parameters in Preclinical Models

The pharmacokinetic parameters of fospropofol and the liberated propofol have been investigated in both rats and beagles, providing insights into their distribution, metabolism, and elimination.

| Parameter | Fospropofol | Liberated Propofol | Preclinical Model | Reference |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | Not Specified | [6] |

| Terminal Half-life (t½) | 48 - 52 minutes | 2.06 ± 0.77 hours | Healthy Subjects/Patients | [6] |

| Protein Binding | ~98% | ~98% | Not Specified | [6] |

| Peak Plasma Concentration (Cmax) after 6-18 mg/kg IV bolus | Achieved at 8-12 minutes | Not Specified | Phase I Studies | [6] |

Pharmacodynamics of Fospropofol in Preclinical Models

The pharmacodynamic effects of fospropofol are primarily driven by the in-vivo liberation of propofol, which acts as a positive modulator of the GABA-A receptor.[3][7] Preclinical studies have evaluated its sedative and analgesic properties.

Sedative Effects

The sedative effects of fospropofol have been quantified in rats using the loss of righting reflex (LoRR) and in beagles using the bispectral index (BIS), a measure of anesthetic depth.

| Pharmacodynamic Endpoint | Dose of Fospropofol | Observation | Preclinical Model | Reference |

| ED50 for LoRR | 43.66 [43.57–43.75] mg/kg | Similar potency to a novel water-soluble propofol prodrug (HX0969W) but lower than propofol (4.82 [4.81–4.82] mg/kg). | Rat | [8] |

| Time to LoRR (2x ED50) | 2.1 ± 0.7 minutes | Slower onset compared to propofol (0.4 ± 0.1 minutes). | Rat | [8] |

| Duration of LoRR (2x ED50) | 68.5 ± 18.4 minutes | Significantly longer duration compared to propofol (27.1 ± 6.0 minutes). | Rat | [8] |

| Anesthetic Effect (BIS) | 15, 30, and 60 mg/kg (single IV infusion) | A PK-PD model was developed correlating exhaled propofol concentration with BIS. | Beagle | [9][10][11] |

Analgesic Effects

In addition to sedation, fospropofol has demonstrated analgesic properties in a rat model of neuropathic pain.

| Pharmacodynamic Endpoint | Dose of Fospropofol | Observation | Preclinical Model | Reference |

| Alleviation of Thermal Hyperalgesia | 50, 75, or 100 mg/kg (oral) | Confirmed pharmacologic effect. | Rat (Chronic Constrictive Injury Model) | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.[4]

-

Surgical Preparation: Implantation of indwelling jugular vein catheters for plasma sampling. For intravenous administration, a femoral vein catheter was also implanted.[4]

-

Drug Administration:

-

Blood Sampling: Blood samples were collected at various time points post-administration. For a similar water-soluble propofol prodrug, samples were collected at 1, 2, 3, 4, 5, 7, 10, 15, 20, 30, 45, 60, 90, 120, 180, and 240 minutes after drug administration.[8]

-

Analytical Method: Plasma concentrations of fospropofol and propofol were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection.[8]

Pharmacodynamic Studies in Rats (Loss of Righting Reflex)

-

Animal Model: Adult Sprague-Dawley rats (equal numbers of males and females).[8]

-

Drug Administration: Intravenous injection via the tail vein at a constant rate.[8]

-

Assessment of Sedation: The time to the loss of the righting reflex (LoRR), defined as the inability of the rat to right itself within 30 seconds when placed on its back, was recorded as the onset time. The time from LoRR to the spontaneous return of the righting reflex was recorded as the duration.[8]

PK-PD Modeling Study in Beagles

-

Animal Model: Male beagles, aged 1-1.5 years.[9]

-

Surgical Preparation: Bilateral forearm venous catheterization for drug administration and blood sampling. Anesthesia for this procedure was induced with Zoletil 50.[9]

-

Drug Administration: A single intravenous infusion of fospropofol at varying doses (15, 30, and 60 mg/kg).[9][10]

-

Pharmacokinetic Sampling: Propofol levels in exhaled air were monitored in real-time.[9]

-

Pharmacodynamic Assessment: The depth of anesthesia was continuously measured using the bispectral index (BIS).[9]

-

Data Analysis: A pharmacokinetic-pharmacodynamic (PK-PD) model was developed to correlate the exhaled propofol concentration with the BIS values. The PK component was described by a two-compartment model with a first-order delay, and the PD component was modeled using an inhibitory sigmoid Emax model.[9]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway and experimental workflows can aid in understanding the disposition and analysis of fospropofol.

References

- 1. researchgate.net [researchgate.net]

- 2. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fospropofol Disodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 8. peerj.com [peerj.com]

- 9. Developing a PK-PD model for propofol in exhaled air and the BIS following this compound in beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

Unraveling the Molecular Dialogue: Fospropofol Disodium's Interaction with GABA-A Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug, exerts its sedative and anesthetic effects through its active metabolite, propofol (B549288), which is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive analysis of the intricate molecular interactions between propofol and the GABA-A receptor. It delves into the pharmacokinetics of fospropofol's conversion to propofol, the specific binding sites of propofol on the receptor complex, and the downstream signaling events that lead to neuronal inhibition. This document synthesizes quantitative data from key studies, details the experimental methodologies employed to elucidate these interactions, and presents visual representations of the underlying molecular pathways and experimental workflows. The information contained herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of anesthetics and GABAergic neurotransmission.

Introduction: From Prodrug to Active Modulator

Fospropofol disodium is a phosphate (B84403) ester prodrug of propofol.[1][2] Following intravenous administration, it is rapidly metabolized by endothelial and hepatic alkaline phosphatases to yield propofol, formaldehyde, and phosphate.[3][4] Crucially, fospropofol itself is inactive; its pharmacological effects are entirely attributable to the liberated propofol.[2][3] This enzymatic conversion introduces a temporal delay in the onset of action compared to direct propofol administration, a key feature of its pharmacokinetic profile.[3][5]

The active metabolite, propofol, then traverses the blood-brain barrier to interact with its primary molecular target in the central nervous system: the GABA-A receptor.[2] This interaction is central to its mechanism of action, leading to the enhancement of inhibitory neurotransmission and the induction of sedation and anesthesia.

The GABA-A Receptor: A Prime Target for Neuromodulation

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride-permeable pore.[1] As the main inhibitory neurotransmitter receptor in the brain, its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Propofol potentiates this effect, acting as a positive allosteric modulator.[6]

Quantitative Analysis of Propofol's Interaction with GABA-A Receptors

The following tables summarize key quantitative data from various studies characterizing the interaction of propofol with GABA-A receptors.

Table 1: Potentiation of GABA-A Receptor Function by Propofol

| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |

| EC50 for Potentiation of GABA-evoked Currents | 1.7 ± 0.7 µM | α1β3 | HEK Cells | [3] |

| EC50 for Potentiation of GABA-evoked Currents | 4.2 µM | α1β2γ2L | Xenopus Oocytes | [4] |

| Concentration for Potentiation | ~0.5 µM | Not Specified | Not Specified | [2] |

Table 2: Direct Activation of GABA-A Receptors by Propofol

| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |

| EC50 for Direct Activation | 61 µM | Not Specified | Murine Hippocampal Neurons | [7] |

| Concentration for Direct Activation | ~10 µM (20-fold higher than potentiating concentration) | Not Specified | Not Specified | [2] |

Table 3: Binding Affinity of Propofol Analogues to GABA-A Receptors

| Parameter | Ligand | Value | Receptor Subunit Composition | Experimental System | Reference |

| IC50 for Inhibition of [35S]-TBPS Binding | ortho-Propofol diazirine | 2.9 ± 0.4 µM | β3 homomers | Sf9 Cells | [3] |

Signaling Pathway of Propofol-Mediated GABA-A Receptor Modulation

Propofol's interaction with the GABA-A receptor enhances the natural inhibitory signaling of GABA. The binding of propofol to its allosteric site induces a conformational change in the receptor, increasing the affinity of GABA for its binding site and/or increasing the efficacy of GABA in opening the chloride channel.[6] At higher concentrations, propofol can directly gate the channel in the absence of GABA.[2][6] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus producing a state of sedation or anesthesia.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of propofol with GABA-A receptors.

Electrophysiological Recording

Objective: To measure the potentiation of GABA-induced currents and direct activation of GABA-A receptors by propofol.

Methodology: Two-electrode voltage clamp or whole-cell patch clamp techniques are commonly employed.

-

Cell Preparation: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Recording Setup: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. For patch-clamp, a single glass micropipette is used to form a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: A rapid perfusion system is used to apply GABA and propofol to the cell. To study potentiation, a sub-maximal concentration of GABA (e.g., EC20) is co-applied with varying concentrations of propofol. For direct activation, propofol is applied in the absence of GABA.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. Concentration-response curves are generated by plotting the current amplitude against the drug concentration and fitted to a sigmoidal function to determine EC50 and Hill coefficients.

Radioligand Binding Assays

Objective: To determine the binding affinity of propofol or its analogues to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and subjected to differential centrifugation to isolate a crude membrane fraction rich in GABA-A receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [35S]t-butylbicyclophosphorothionate ([35S]-TBPS) for the chloride channel pore).

-

Competition Binding: To determine the affinity of propofol, competition experiments are performed where the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled propofol.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki).

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the GABA-A receptor that are critical for propofol binding and modulation.

Methodology:

-

Mutant Generation: Plasmids containing the cDNA for a specific GABA-A receptor subunit are used as a template. The QuikChange mutagenesis kit or a similar method is employed to introduce point mutations, changing a specific amino acid to another (e.g., alanine (B10760859) scanning).

-

Expression of Mutant Receptors: The mutated plasmids are then expressed in a suitable system, such as Xenopus oocytes or HEK cells.

-

Functional Characterization: The functional properties of the mutant receptors are assessed using electrophysiology, as described in section 5.1. The effect of propofol on these mutant receptors is compared to its effect on wild-type receptors.

-

Interpretation: A significant change in the potentiation or direct activation by propofol in a mutant receptor suggests that the mutated amino acid is important for propofol's action.

Photoaffinity Labeling

Objective: To covalently label and identify the binding site(s) of propofol on the GABA-A receptor.

Methodology:

-

Synthesis of Photolabeling Agent: A propofol analogue containing a photo-reactive group (e.g., a diazirine) is synthesized. These analogues, such as ortho-propofol diazirine (o-PD) or AziPm, are designed to have similar biological activity to propofol.[3][8][9]

-

Binding and Photolysis: The photolabeling agent is incubated with purified GABA-A receptors or cell membranes expressing the receptors. Upon exposure to UV light, the photo-reactive group is activated, forming a covalent bond with nearby amino acid residues in the binding pocket.

-

Protein Digestion and Mass Spectrometry: The labeled receptor protein is then digested into smaller peptides. The resulting peptide mixture is analyzed by mass spectrometry to identify the specific peptides and amino acid residues that have been covalently modified by the photolabeling agent.

-

Binding Site Identification: The identification of the labeled residues provides direct evidence for the location of the propofol binding site.

Conclusion

The interaction of fospropofol's active metabolite, propofol, with the GABA-A receptor is a complex and multifaceted process that is fundamental to its clinical utility as a sedative and anesthetic. Through a combination of electrophysiological, pharmacological, and molecular techniques, significant progress has been made in elucidating the specific binding sites and the downstream consequences of this interaction. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for further research in this area. A continued in-depth understanding of these molecular mechanisms will be instrumental in the development of novel anesthetic agents with improved efficacy and safety profiles.

References

- 1. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Safer Sedative: An In-depth Technical Guide to the Discovery and Developmental History of Fospropofol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and developmental history of fospropofol (B1673577), a water-soluble prodrug of the widely used anesthetic agent, propofol (B549288). We will delve into the core scientific principles that drove its creation, the experimental methodologies employed in its evaluation, and the clinical findings that have defined its therapeutic role. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Quest for a Water-Soluble Propofol

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and predictable sedative-hypnotic effects.[1] However, its clinical utility has been hampered by its poor water solubility, necessitating a lipid emulsion formulation. This lipid vehicle is associated with several drawbacks, including pain on injection, the risk of bacterial contamination, and the potential for hyperlipidemia with prolonged use.[2] These limitations spurred the search for a water-soluble alternative that could deliver the therapeutic benefits of propofol without the formulation-related complications. The culmination of this research was the development of fospropofol.

Fospropofol is a phosphate (B84403) ester prodrug of propofol.[3] Its key innovation lies in its aqueous solubility, which eliminates the need for a lipid emulsion.[2] Administered intravenously, fospropofol is inactive itself but is rapidly metabolized by ubiquitous alkaline phosphatases in the body to yield propofol, formaldehyde (B43269), and phosphate.[4][5] This controlled, in-vivo generation of propofol results in a smoother onset of sedation and a distinct pharmacokinetic and pharmacodynamic profile compared to conventional propofol.[6] Fospropofol, under the trade name Lusedra, was approved by the US Food and Drug Administration (FDA) in December 2008 for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.[7][8][9]

The Genesis of Fospropofol: Synthesis and Mechanism

Chemical Synthesis

The synthesis of fospropofol disodium (B8443419) is a multi-step process designed to attach a phosphate group to the propofol molecule, thereby rendering it water-soluble. A common synthetic route involves the following key steps:

Experimental Protocol: Synthesis of Fospropofol Disodium [10]

-

Step 1: Formation of 2-chloromethoxy-1,3-diisopropylbenzene. Propofol is reacted with bromochloromethane (B122714) in a 1:(5-7) molar ratio. The reaction is carried out in the presence of sodium hydroxide (B78521) at a temperature of 30-40°C. This step introduces a chloromethoxy group to the hydroxyl position of propofol.

-

Step 2: Phosphorylation. The resulting 2-chloromethoxy-1,3-diisopropylbenzene is then reacted with 60% phosphoric acid. Triethylamine and tetrabutylammonium (B224687) bromide are added to facilitate the reaction, which proceeds at a temperature of 90-100°C.

-

Step 3: Formation of the Disodium Salt. Finally, the product from the previous step is treated with sodium hydroxide to yield this compound.

This synthetic pathway provides an efficient method for producing the water-soluble prodrug.

Mechanism of Action: From Prodrug to Active Anesthetic

The pharmacological activity of fospropofol is entirely dependent on its conversion to propofol. This bioconversion is a critical step in its mechanism of action.

Caption: Metabolic activation of fospropofol.

Upon intravenous administration, fospropofol is hydrolyzed by alkaline phosphatases, which are abundant in the endothelium and liver.[2] This enzymatic cleavage releases propofol, along with formaldehyde and phosphate as byproducts.[4][5] The liberated propofol then exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[4][6]

Caption: Propofol's effect on the GABA-A receptor.

Propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA and increasing the influx of chloride ions into the neuron.[11][12] This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability, resulting in sedation and hypnosis.[4]

Pharmacokinetic Profile: A Tale of Two Molecules

The pharmacokinetic properties of fospropofol are intrinsically linked to its bioconversion to propofol. The prodrug itself has a small volume of distribution and is rapidly cleared, while the liberated propofol exhibits a pharmacokinetic profile distinct from that of an equivalent bolus dose of propofol emulsion.

Table 1: Comparative Pharmacokinetic Parameters of Fospropofol and Propofol

| Parameter | Fospropofol | Propofol (liberated from Fospropofol) | Propofol (emulsion) |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg[2] | 5.8 L/kg[2] | ~60 L/kg |

| Terminal Half-life (t½) | 48-52 minutes[2] | 2.06 ± 0.77 hours[2] | 30-60 minutes (initial), 4-7 hours (terminal) |

| Peak Plasma Concentration (Cmax) | Dose-dependent; 12 min (6 mg/kg), 8 min (18 mg/kg)[2] | Lower than propofol emulsion[1] | Higher than liberated propofol[1] |

| Time to Peak Concentration (Tmax) | 8-12 minutes[2] | Later than propofol emulsion[1] | Rapid |

| Protein Binding | ~98%[2] | ~98%[2] | 97-99% |

| Metabolism | Hydrolysis by alkaline phosphatases[4][5] | Hepatic glucuronidation[7] | Hepatic glucuronidation[7] |

| Elimination | Negligible renal elimination of unchanged drug (<0.02%)[13] | Renal excretion of inactive metabolites | Renal excretion of inactive metabolites |

Clinical Development and Efficacy: From Bench to Bedside

The clinical development of fospropofol focused on its utility for MAC sedation during diagnostic and therapeutic procedures, such as colonoscopy and bronchoscopy. Numerous clinical trials were conducted to establish its safety and efficacy.

Key Clinical Trials

Experimental Protocol: Phase 3 Clinical Trial in Patients Undergoing Colonoscopy [14][15]

-

Objective: To evaluate the dose-response, safety, and efficacy of fospropofol for moderate sedation during colonoscopy.

-

Study Design: A randomized, double-blind, multicenter trial.

-

Patient Population: Adult patients (ASA physical status I-III) undergoing elective colonoscopy.

-

Intervention: Patients were randomized to receive an initial intravenous bolus of fospropofol (e.g., 2 mg/kg, 5 mg/kg, 6.5 mg/kg, or 8 mg/kg) or a comparator (e.g., midazolam). All patients received pre-treatment with fentanyl (typically 50 mcg).

-

Dosing: Supplemental doses of the study medication were administered as needed to achieve and maintain a desired level of sedation, typically a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score of ≤ 4.

-

Primary Efficacy Endpoint: Sedation success, often defined as the ability to complete the procedure without the need for alternative sedatives and without the patient recalling being awake.

-

Safety Assessments: Continuous monitoring of vital signs, oxygen saturation, and adverse events.

Experimental Protocol: Phase 3 Clinical Trial in Patients Undergoing Flexible Bronchoscopy [16][17]

-

Objective: To assess the safety and efficacy of fospropofol for moderate sedation during flexible bronchoscopy.

-

Study Design: A randomized, double-blind, multicenter study.

-

Patient Population: Adult patients undergoing flexible bronchoscopy.

-

Intervention: Patients were randomized to receive different initial doses of fospropofol (e.g., 2 mg/kg or 6.5 mg/kg) following pretreatment with fentanyl (50 mcg).

-

Dosing: Supplemental doses were given as required to maintain adequate sedation.

-

Primary Efficacy Endpoint: Sedation success, defined similarly to the colonoscopy trials.

-

Safety Assessments: Comprehensive monitoring for respiratory and hemodynamic adverse events.

References

- 1. | BioWorld [bioworld.com]

- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Propofol - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Frontiers | Anesthesia effects of different doses of this compound for painless colonoscopy diagnosis and treatment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A randomized, double-blind, phase 3 study of this compound for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase 3, randomized, double-blind study to assess the efficacy and safety of this compound injection for moderate sedation in patients undergoing flexible bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Safety Profile of Fospropofol Disodium: An In-depth Toxicological Review

For Immediate Release

This technical guide provides a comprehensive analysis of the toxicological profile of fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of propofol (B549288), as determined in animal studies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of sedative and anesthetic agents. This document synthesizes key findings from single-dose, repeat-dose, genetic, and reproductive toxicology studies, offering a detailed look at the preclinical safety of this compound.

Fospropofol disodium was developed to offer an alternative to propofol with a different pharmacokinetic profile and potentially fewer injection-site reactions.[1] Upon intravenous administration, it is metabolized by alkaline phosphatases to propofol, formaldehyde, and phosphate.[1][2] The toxicological evaluation of fospropofol has been a critical component of its regulatory review, with studies conducted in various animal species, including rats, dogs, and monkeys.

General Toxicological Findings

In both single and repeat-dose toxicity studies, the observed toxicities of this compound were generally exaggerated pharmacological effects related to its anesthetic properties and were similar in nature to those seen with propofol.[3] Key findings across species included dose-dependent effects on the central nervous, cardiovascular, and respiratory systems.

Clinical Pathology: Consistent findings across multiple studies involved alterations in hematological and blood gas parameters. A notable effect was a decrease in erythrocytic parameters, including red blood cell count (RBC), hemoglobin, and hematocrit.[3] Evidence of respiratory acidosis, characterized by a decrease in blood pH and an increase in bicarbonate levels, was also observed, suggesting depression of respiratory centers leading to insufficient alveolar ventilation and carbon dioxide accumulation.[3]

Cardiovascular System: The cardiovascular effects of this compound varied between species. In monkeys and rats, a decrease in heart rate and mean arterial pressure was noted. Conversely, an increase in these parameters was observed in dogs.[3] These changes were comparable to those seen in animals treated with propofol, indicating they are related to the anesthetic properties of the active metabolite.[3]

Histopathology: Histological examinations revealed lesions in the lung, liver, kidney, bone marrow, and spleen in animals treated with this compound. These findings were also similar to those observed in propofol-treated animals.[3]

Quantitative Toxicology Data

The following tables summarize the key quantitative data from single-dose and repeat-dose toxicity studies.

Table 1: Single-Dose Toxicity of this compound

| Species | Route of Administration | Key Findings & Observations | Reference |

| Rat | Intravenous | Dose-ranging studies informed repeat-dose study designs. | [3] |

| Dog | Intravenous | Cardiovascular effects including increased heart rate and mean arterial pressure. | [3] |

| Monkey | Intravenous | Cardiovascular effects including decreased heart rate and mean arterial pressure. | [3] |

Table 2: Repeat-Dose Toxicity of this compound

| Species | Duration | Dosing Regimen | Key Findings & Observations | Reference |

| Rat (Sprague Dawley) | Not Specified | Multiple administrations | Decreased erythrocytic parameters, respiratory acidosis, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |

| Dog (Beagle) | Not Specified | Bolus and continuous intravenous administration | Increased heart rate and mean arterial pressure, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |

| Monkey (Cynomolgus) | Not Specified | Bolus and continuous intravenous administration | Decreased heart rate and mean arterial pressure, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following outlines the general protocols employed in the preclinical evaluation of this compound.

Repeat-Dose Toxicity Studies

-

Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration.

-

Animal Models: Sprague Dawley rats, beagle dogs, and cynomolgus monkeys were utilized.[3]

-

Dosing Regimen: The dosing regimen was designed to mimic clinical use, particularly in dogs and monkeys, involving an initial bolus injection followed by continuous intravenous infusion.[3] In rats, a multiple administration schedule was used.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

-

Body Weight and Food Consumption: Measured periodically throughout the study.

-

Ophthalmoscopy: Performed at baseline and termination.

-

Electrocardiography (ECG) and Cardiovascular Parameters: Heart rate and mean arterial pressure were monitored.[3]

-

Clinical Pathology: Hematology, clinical chemistry, and blood gas analysis were conducted at specified intervals.[3]

-

Necropsy and Histopathology: A full necropsy was performed on all animals at the end of the study. A comprehensive list of tissues was collected, preserved, and examined microscopically.[3]

-

Figure 1. General workflow for a repeat-dose toxicity study of this compound.

Genetic and Reproductive Toxicology

Genotoxicity: this compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays. These included the Ames test for bacterial reverse mutation, an in vitro mouse lymphoma assay, and an in vivo mouse micronucleus assay.[4] The results of these studies are crucial for assessing the mutagenic and clastogenic potential of the drug.

Carcinogenicity: Long-term carcinogenicity studies are typically required for drugs intended for chronic use. The indication for this compound is for acute sedation, which may influence the regulatory requirements for such studies.[4]

Reproductive and Developmental Toxicity: Reproductive and developmental toxicology studies were conducted in rats and rabbits.[4][5]

-

Fertility and Early Embryonic Development (Rat): Studies in rats evaluated the effects of fospropofol on male and female fertility. In one study, a high dose of 20 mg/kg was associated with lower mean sperm density, though the results were not statistically significant due to high variability.[3] The number of nonviable embryos was higher in drug-treated groups compared to controls, but when analyzing the number of dams with nonviable embryos, no significant difference was observed.[3] Overall, the studies did not show a clear drug-related effect on fertility.[3]

-

Embryo-Fetal Development (Rat and Rabbit): In pregnant rats treated with this compound (5, 20, or 45 mg/kg/day, IV) from gestation day 7 through 17, significant maternal toxicity was observed at all doses.[5] However, no drug-related adverse effects on embryo-fetal development were noted.[5] Similarly, reproduction studies in rats and rabbits at doses up to 0.6 and 1.7 times the anticipated human dose revealed no evidence of harm to the fetus.[5] In a study where female rabbits were treated with fospropofol from gestation day 6 through 18, maternal toxicity, including increased mortality, was noted at all doses (14, 28, 56, or 70 mg/kg/day).[4]

-

Pre- and Postnatal Development (Rat): A study in pregnant rats administered this compound (0, 5, 10, or 20 mg/kg/day) from gestation day 7 through lactation day 20 did not show a clear treatment-related effect on peri- and postnatal development.[5]

It is important to note that the design of these reproductive toxicology studies, with daily dosing throughout organogenesis, likely overestimates the potential toxicity relative to the proposed clinical use of a single administration.[4]

Figure 2. Metabolic activation of this compound and its primary pharmacological effects.

Special Considerations

Neurotoxicity: Published studies on propofol have indicated the potential for neuroapoptosis in the brains of juvenile mice.[3] Consequently, it has been recommended that the neurotoxicity of fospropofol be further investigated in a juvenile animal model before its use in pediatric populations under the age of 3.[3]

Conclusion

The toxicological profile of this compound in animal studies indicates that its adverse effects are primarily an extension of the pharmacology of its active metabolite, propofol. The main findings are related to dose-dependent central nervous system depression, cardiovascular effects, and respiratory depression. Histological findings in major organs were consistent with those observed with propofol. Reproductive toxicology studies did not reveal direct teratogenic effects, although maternal toxicity was observed at higher doses. The preclinical data package for this compound provides a comprehensive overview of its safety profile, highlighting key areas for clinical monitoring and suggesting avenues for further research, particularly concerning its use in pediatric populations.

References

exploring the aqueous solubility and formulation of fospropofol

An In-depth Technical Guide on the Aqueous Solubility and Formulation of Fospropofol (B1673577)

Introduction

Fospropofol is a water-soluble prodrug of the anesthetic agent propofol (B549288).[1][2][3] Developed to overcome the challenges associated with the lipid emulsion formulation of propofol, fospropofol offers an aqueous solution for intravenous administration.[1][2] This technical guide provides a comprehensive overview of the aqueous solubility and formulation of fospropofol, intended for researchers, scientists, and drug development professionals.

Aqueous Solubility of Fospropofol

Fospropofol's enhanced water solubility is a key characteristic that distinguishes it from its parent drug, propofol. This property is attributed to the polar phosphate (B84403) group attached to the propofol molecule.

Quantitative Solubility Data

The aqueous solubility of fospropofol has been reported to be significantly higher than that of propofol, which is practically insoluble in water. A comparative study of different propofol prodrugs provides specific quantitative data for fospropofol.

| Compound | Aqueous Solubility (mg/mL) |

| Fospropofol | 461.46 ± 26.40[4] |

| HX0969W | 189.45 ± 5.02[4] |

| HX0969-Gly-F3 | 49.88 ± 0.58[4] |

| HX0969-Ala-HCl | 245.99 ± 4.83[4] |

Formulation of Fospropofol

Fospropofol has been formulated as a sterile, aqueous solution for intravenous injection. Two notable formulations are Lusedra®, which was a ready-to-use liquid, and a newer lyophilized powder formulation, HX0507.

Formulation Composition

The components of these formulations are detailed below, highlighting the different approaches to stabilizing and delivering the active pharmaceutical ingredient (API).

| Formulation | API | Concentration | Excipients | pH |

| Lusedra® | Fospropofol Disodium | 35 mg/mL[5][6] | Monothioglycerol (0.25% w/v), Tromethamine (0.12% w/v)[5] | 8.2 - 9.0[5] |

| HX0507 | This compound | 500 mg/vial (lyophilized powder)[1][7] | Mannitol[1][7] | Not specified (reconstituted with normal saline or water for injection)[1] |

Function of Excipients:

-

Monothioglycerol (Dihydroxypropyl thiol): Acts as an antioxidant, protecting fospropofol from degradation.[8]

-

Tromethamine (Aminobutyriol): Functions as a buffering agent to maintain the desired pH for stability.[8]

-

Mannitol: Used as a bulking agent in the lyophilized formulation, ensuring the integrity of the cake and facilitating reconstitution.[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of a drug substance and its formulation. Below are generalized methodologies for key experiments related to fospropofol.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS)-based classification.[9]

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels, typically covering the physiological range of pH 1.2 to 6.8.

-

Sample Preparation: Add an excess amount of fospropofol to a known volume of each buffer solution in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature of 37 ± 1 °C until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[9]

-

Sample Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of fospropofol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replicates: Perform a minimum of three replicate determinations at each pH condition.[9]

Formulation Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method that can be adapted and validated for the analysis of fospropofol in its aqueous formulation. This method is based on established procedures for propofol analysis.[10][11][12]

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm; 5µm).[11]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v), filtered and degassed.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection:

-

Injection Volume: 20 µL.

-

Sample Preparation: Dilute the fospropofol formulation with the mobile phase to a concentration within the linear range of the calibration curve.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Fospropofol Metabolism and Propofol Action on GABA-A Receptor

Fospropofol is a prodrug that is enzymatically converted to propofol, which then acts on the GABA-A receptor.

Caption: Metabolic conversion of fospropofol and subsequent action of propofol on the GABA-A receptor.

Experimental Workflow for Aqueous Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of fospropofol.

Caption: Workflow for determining the aqueous solubility of fospropofol using the shake-flask method.

Logical Relationships in Fospropofol Formulation Development

The development of a stable and effective aqueous formulation of fospropofol involves consideration of several key factors.

Caption: Key considerations and logical flow in the development of a fospropofol formulation.

References

- 1. dovepress.com [dovepress.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Propofol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Fospropofol Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of the anesthetic agent propofol (B549288), was developed to address some of the limitations associated with propofol's lipid emulsion formulation, such as pain on injection and the risk of hyperlipidemia. Marketed under the trade name Lusedra, fospropofol disodium is indicated for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures. This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding this compound, its mechanism of action, key experimental data, and detailed protocols from pivotal clinical studies.

Intellectual Property and Patent Landscape

The intellectual property landscape for this compound reflects its development as a novel prodrug formulation. Key patents have focused on the composition of matter, various formulations, methods of synthesis, and specific medical uses. While some of the foundational patents have expired, the landscape continues to evolve with new applications exploring novel formulations and therapeutic indications.

Below is a summary of key patents related to fospropofol and its derivatives. This is not an exhaustive list but represents significant contributions to the intellectual property surrounding the compound.

| Patent/Application Number | Title | Assignee(s) | Priority Date(s) | Geographic Scope (Examples) | Summary of Invention |